N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2203716-54-3
VCID: VC3173678
InChI: InChI=1S/C9H16N2O.ClH/c12-9(7-2-1-3-7)11-8-4-5-10-6-8;/h7-8,10H,1-6H2,(H,11,12);1H
SMILES: C1CC(C1)C(=O)NC2CCNC2.Cl
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.7 g/mol

N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride

CAS No.: 2203716-54-3

Cat. No.: VC3173678

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.7 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride - 2203716-54-3

Specification

CAS No. 2203716-54-3
Molecular Formula C9H17ClN2O
Molecular Weight 204.7 g/mol
IUPAC Name N-pyrrolidin-3-ylcyclobutanecarboxamide;hydrochloride
Standard InChI InChI=1S/C9H16N2O.ClH/c12-9(7-2-1-3-7)11-8-4-5-10-6-8;/h7-8,10H,1-6H2,(H,11,12);1H
Standard InChI Key QQCOYXBBGCGENH-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)NC2CCNC2.Cl
Canonical SMILES C1CC(C1)C(=O)NC2CCNC2.Cl

Introduction

PropertyDescription
Physical StateTypically crystalline solid
Molecular Weight216.71 g/mol (hydrochloride salt)
SolubilityLikely soluble in water, methanol, and other polar solvents
Melting PointPredicted to be >100°C (based on similar compounds)
StabilityGenerally stable under standard conditions

Synthesis and Preparation Methods

The synthesis of N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride typically involves the reaction of cyclobutanecarboxylic acid derivatives with pyrrolidine compounds. Based on similar synthetic approaches, several methodologies can be employed:

  • Reaction of cyclobutanecarboxylic acid with pyrrolidine using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond

The final hydrochloride salt can be formed by treating the free base with hydrogen chloride in an appropriate solvent, typically anhydrous ether or ethanol.

Synthetic Methodologies

Laboratory-Scale Synthesis

For laboratory-scale synthesis, the amide formation is typically the key step, followed by salt formation. Based on similar compounds, the following procedure can be employed:

  • Activation of cyclobutanecarboxylic acid with coupling reagents such as DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) in dichloromethane

  • Addition of 3-aminopyrrolidine to the activated acid and stirring at room temperature under inert atmosphere (nitrogen) for several hours

  • Purification of the amide product by conventional methods such as column chromatography

  • Formation of the hydrochloride salt by dissolving the purified amide in anhydrous ether and bubbling HCl gas through the solution until precipitation occurs

The final product can be isolated by filtration and recrystallized from appropriate solvents to achieve high purity.

Industrial Production Methods

At an industrial scale, more efficient and cost-effective methods are typically employed:

  • Continuous flow processes using immobilized coupling reagents or enzymes to promote amide formation

  • Use of batch reactors with precise control over temperature, pressure, and reaction time to ensure high yields and purity

  • Implementation of automated systems for reagent addition and reaction monitoring

  • Scale-up considerations include:

    • Heat management due to the exothermic nature of amide formation

    • Solvent recovery and recycling

    • Process safety analysis for handling larger quantities of reagents

Purification Techniques

Various purification techniques can be applied to obtain high-purity N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride:

  • Recrystallization from appropriate solvent systems (ethanol/ether mixtures are commonly used for hydrochloride salts)

  • Chromatographic methods, particularly for smaller-scale production:

    • Silica gel column chromatography

    • High-performance liquid chromatography (HPLC)

  • Solvent extraction techniques leveraging the differential solubility of the product and impurities

  • Fractional crystallization, particularly effective for separating the desired compound from structurally similar impurities

  • For industrial-scale purification, continuous crystallization processes or simulated moving bed chromatography may be employed

Chemical Reactivity

Common Reactions and Mechanisms

N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride can participate in various chemical reactions, primarily through its functional groups:

  • Amide bond reactions:

    • Hydrolysis under acidic or basic conditions

    • Reduction using strong reducing agents like lithium aluminum hydride

    • Transamidation with other amines under catalytic conditions

  • Pyrrolidine nitrogen reactions:

    • Alkylation at the pyrrolidine nitrogen

    • Formation of quaternary ammonium salts

    • Oxidation of the pyrrolidine ring

  • Cyclobutane ring reactions:

    • Ring opening under thermal or photochemical conditions

    • Ring expansion to form larger cyclic structures

    • Substitution reactions at activated positions

The presence of the hydrochloride salt affects the reactivity by reducing the nucleophilicity of the pyrrolidine nitrogen. This can be advantageous for selective reactions at other positions in the molecule.

ConditionStabilityRecommendation
TemperatureModerate to highStore at controlled room temperature (20-25°C)
HumidityModerateProtect from excessive moisture; use desiccant
LightGenerally stableStore in amber containers if long-term storage is needed
OxidationModerateAvoid strong oxidizing agents
HydrolysisLow to moderateProtect from excessive moisture, especially at elevated temperatures

Structure-Activity Relationships

The structural features of N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride contribute to its chemical behavior and potential biological activities:

  • The strained cyclobutane ring introduces unique conformational constraints and reactivity patterns

  • The amide linkage provides:

    • Hydrogen bonding capabilities

    • Structural rigidity due to partial double-bond character

    • Hydrolytic stability compared to esters

  • The pyrrolidine moiety offers:

    • A basic nitrogen site (pKa typically around 8-9 for pyrrolidines)

    • Potential for interaction with biological targets, particularly as a bioisostere for proline in peptide mimetics

    • Conformational flexibility that can be exploited in drug design

  • The hydrochloride salt form improves:

    • Aqueous solubility

    • Chemical stability in certain formulations

    • Handling properties (typically less hygroscopic than the free base)

Analytical Characterization

Spectroscopic Properties

For complete characterization of N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride, multiple spectroscopic techniques would typically be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the cyclobutane protons (typically 1.8-2.5 ppm), pyrrolidine ring protons (1.7-3.4 ppm), and the NH proton from the amide (5.5-8.5 ppm)

    • ¹³C NMR would display the carbonyl carbon at approximately 170-175 ppm

  • Infrared (IR) Spectroscopy:

    • Strong C=O stretching band at approximately 1630-1680 cm⁻¹

    • N-H stretching at 3300-3500 cm⁻¹

    • Additional bands corresponding to C-N stretching and pyrrolidine ring vibrations

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to [M+H]⁺ at m/z 169 for the free base

    • Fragmentation pattern likely showing loss of the cyclobutane moiety and pyrrolidine fragments

Chromatographic Analysis

Chromatographic methods for analyzing the purity and identity of N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride may include:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC using C18 columns

    • Mobile phase typically consisting of acetonitrile/water with buffer (e.g., ammonium acetate)

    • UV detection at 210-220 nm (for amide bond absorption)

  • Gas Chromatography (GC):

    • May require derivatization due to the polarity of the compound

    • Flame ionization detection (FID) or mass spectrometric detection

  • Thin-Layer Chromatography (TLC):

    • Silica gel plates

    • Solvent systems such as dichloromethane/methanol mixtures

    • Visualization with ninhydrin, UV light, or iodine vapor

Quality Control Parameters

For pharmaceutical or research grade material, the following quality control parameters would typically be assessed:

ParameterTypical SpecificationMethod
AppearanceWhite to off-white crystalline powderVisual inspection
IdentityConforms to reference standardIR, NMR, MS
Assay≥98.0%HPLC
Related substancesIndividual impurities ≤0.5%HPLC
Water content≤0.5%Karl Fischer titration
Residual solventsMeets ICH guidelinesGC or headspace GC
Heavy metals≤10 ppmICP-MS
Chloride content95.0-105.0% of theoreticalPotentiometric titration

Research Applications

Pharmaceutical Research

N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride and structurally related compounds have potential applications in pharmaceutical research:

  • As building blocks for the synthesis of more complex drug candidates

  • In structure-activity relationship studies for drug discovery programs

  • Potential applications based on similar compounds may include:

    • Neurological disorders, as cyclobutane-containing compounds have shown activity at various CNS receptors

    • Pain management, particularly through interaction with opioid receptors

    • Anti-inflammatory agents, through novel mechanisms of action

  • The constrained cyclobutane ring may offer advantages in terms of metabolic stability and receptor selectivity compared to more flexible analogs

Biochemical Studies

In biochemical research, compounds like N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride may be used:

  • As structural probes for understanding protein-ligand interactions

  • In receptor binding studies, particularly for histamine receptors as suggested by related research

  • As tool compounds for elucidating biological pathways

  • For developing new biochemical assays, such as the NanoBRET-based binding assays described for histamine H3 and H4 receptors

Material Science Applications

While less common, applications in material science might include:

  • As monomers or building blocks for specialized polymers with unique properties

  • In supramolecular chemistry, exploiting the hydrogen bonding capabilities of the amide group

  • As additives in specialized formulations where controlled solubility profiles are desired

Comparative Analysis

Comparison with Similar Compounds

A comparison of N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride with structurally related compounds reveals important similarities and differences:

CompoundStructural DifferencesPotential Impact on Properties
N-(pyrrolidin-3-yl)cyclopentanecarboxamideCyclopentane vs. cyclobutane ringReduced ring strain, different conformational properties
N-(pyrrolidin-3-yl)cyclohexanecarboxamideCyclohexane vs. cyclobutane ringMore flexible ring system, different spatial arrangement
N-(pyrrolidin-3-yl)cyclopropanecarboxamideCyclopropane vs. cyclobutane ringIncreased ring strain, different reactivity profile
N-methyl-2-dimethylamino-3,3-dimethyl cyclobutane carboxamideDifferent amine substituentsDifferent basicity and hydrogen bonding properties

Advantages and Limitations

Understanding the advantages and limitations of N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride is crucial for its appropriate application:

Advantages:

  • The hydrochloride salt form provides improved water solubility over the free base

  • The cyclobutane ring introduces conformational constraints that may enhance binding specificity to biological targets

  • The amide linkage offers stability against certain types of enzymatic degradation

  • Synthetic accessibility through established amide formation chemistry

Limitations:

  • The strained cyclobutane ring may undergo ring-opening reactions under certain conditions

  • As a hydrochloride salt, it may be hygroscopic, requiring careful handling and storage

  • Limited commercial availability may restrict widespread research applications

  • Potential for racemization at the cyclobutane ring if stereochemistry is present

Future Research Directions

Several promising avenues for future research involving N-(3-Pyrrolidinyl)cyclobutanecarboxamide hydrochloride can be identified:

  • Exploration of its potential as a scaffold for medicinal chemistry, particularly in developing ligands for neuroreceptors

  • Investigation of structure-activity relationships through systematic modification of:

    • The cyclobutane ring (substitution patterns, stereochemistry)

    • The pyrrolidine moiety (position of attachment, additional substituents)

    • The amide linkage (reverse amides, thioamides, etc.)

  • Development of more efficient synthetic routes, particularly stereoselective methods if specific stereoisomers show enhanced activity

  • Application in fluorescent labeling studies, potentially building on the NanoBRET assay methodologies described for related compounds

  • Computational studies to better understand the conformational preferences and binding modes with potential biological targets

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